molecular formula C16H19N3OS2 B4573224 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No.: B4573224
M. Wt: 333.5 g/mol
InChI Key: ZHCLXULMBGPQMT-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3OS2 and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09695459 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research has demonstrated the synthesis of novel heterocyclic compounds incorporating cyclopropyl groups and thiadiazole moieties, showcasing the versatility of these structures in creating complex molecules with potential biological activities. For example, Nötzel et al. (2001) explored the synthesis of thiazoline-4-carboxylates and cysteine derivatives, highlighting the method's efficiency and potential applications in developing new drugs or biological probes (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor properties of thiadiazole derivatives. For instance, Gomha et al. (2017) reported on the potent anticancer activities of novel thiazole and 1,3,4-thiadiazole derivatives, suggesting their potential as anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, Muğlu, Yakan, & Shouaib (2020) synthesized new 1,3,4-thiadiazole derivatives based on thiophene-2-carboxylic acid, showing effective antimicrobial activity, further underlining the importance of these structures in developing new therapeutic agents (Muğlu, Yakan, & Shouaib, 2020).

Material Science Applications

In material science, the unique physical properties imparted by thiophene and thiadiazole cores have been utilized in synthesizing liquid-crystalline compounds and mesogenic materials. For example, Seed (2007) discussed the synthetic methodology for preparing thiophene, 1,3-thiazole, and 1,3,4-thiadiazole-based mesogenic materials, highlighting their potential in creating materials with specific electronic or optical properties (Seed, 2007).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c20-14(17-16-19-18-15(22-16)10-7-8-10)13-9-11-5-3-1-2-4-6-12(11)21-13/h9-10H,1-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLXULMBGPQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)NC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 3
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

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